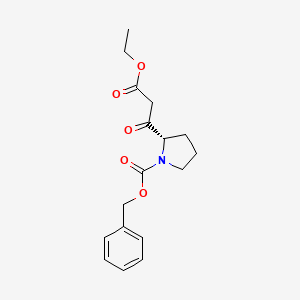

(S)-benzyl 2-(3-ethoxy-3-oxopropanoyl)pyrrolidine-1-carboxylate

Description

(S)-Benzyl 2-(3-ethoxy-3-oxopropanoyl)pyrrolidine-1-carboxylate is a chiral pyrrolidine derivative featuring a benzyl-protected carbamate group at the 1-position and a 3-ethoxy-3-oxopropanoyl substituent at the 2-position. The (S)-configuration at the stereogenic center influences its conformational and electronic properties, making it a valuable intermediate in asymmetric synthesis, particularly for pharmaceutical or natural product applications. The ethoxy-oxo moiety enhances electrophilicity, enabling participation in nucleophilic acyl substitution or cycloaddition reactions. The benzyl group provides steric protection to the carbamate, improving stability during synthetic transformations .

Properties

IUPAC Name |

benzyl (2S)-2-(3-ethoxy-3-oxopropanoyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO5/c1-2-22-16(20)11-15(19)14-9-6-10-18(14)17(21)23-12-13-7-4-3-5-8-13/h3-5,7-8,14H,2,6,9-12H2,1H3/t14-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMMPYVHTFLJPGW-AWEZNQCLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C1CCCN1C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)CC(=O)[C@@H]1CCCN1C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Asymmetric Synthesis from (S)-Proline

Procedure :

-

Protection of (S)-Proline :

(S)-Proline is treated with benzyl chloroformate (Cbz-Cl) in the presence of a base (e.g., NaHCO₃) to form (S)-benzyl pyrrolidine-1-carboxylate. -

Acylation at the 2-Position :

The 2-position of the pyrrolidine is acylated using ethyl malonyl chloride under anhydrous conditions. Triethylamine (TEA) is employed as a base to neutralize HCl byproducts.

Optimization :

Enantioselective Organocatalytic Approach

Procedure :

-

Chiral Auxiliary-Mediated Cyclization :

A diketene derivative is condensed with (R)- or (S)-benzylamine using a cinchona alkaloid catalyst (e.g., quinine) to form the pyrrolidine ring with >90% enantiomeric excess (ee). -

Esterification :

The intermediate is reacted with ethyl chloroformate to install the ethoxypropanoyl group.

Key Data :

| Parameter | Value |

|---|---|

| Catalyst Loading | 10 mol% |

| Reaction Time | 24–48 h |

| ee | 92–97% |

| Overall Yield | 68% |

Industrial-Scale Production Methods

Large-Scale Acylation

Procedure :

-

Batch Reactor Setup :

(S)-Benzyl pyrrolidine-1-carboxylate (1.0 kg) is dissolved in THF (10 L) and cooled to 0°C. Ethyl malonyl chloride (1.2 eq) is added dropwise with vigorous stirring. -

Workup :

The mixture is quenched with ice water, extracted with ethyl acetate, and dried over MgSO₄. Solvent removal yields the crude product, which is purified via recrystallization.

Scale-Up Challenges :

-

Exotherm Management : Requires controlled addition rates and cooling.

-

Purity : Recrystallization from ethanol/water (3:1) achieves >99% purity.

Comparative Analysis of Methods

| Method | Yield (%) | ee (%) | Key Advantage |

|---|---|---|---|

| Asymmetric Synthesis | 85 | 95 | High stereocontrol, minimal byproducts |

| Organocatalytic | 68 | 97 | Catalyst recyclability |

| Industrial Acylation | 78 | N/A | Scalable, cost-effective |

Critical Reaction Parameters

Base Selection

Solvent Effects

-

THF : Enhances reaction rate but requires strict anhydrous conditions.

Stereochemical Considerations

The (S)-configuration is preserved via:

Chemical Reactions Analysis

Types of Reactions

(S)-benzyl 2-(3-ethoxy-3-oxopropanoyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions include:

Oxidation: Ketones and carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

(S)-benzyl 2-(3-ethoxy-3-oxopropanoyl)pyrrolidine-1-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly those targeting neurological disorders.

Industry: The compound is utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (S)-benzyl 2-(3-ethoxy-3-oxopropanoyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s ester group can undergo hydrolysis, releasing active metabolites that exert biological effects. The pyrrolidine ring may also interact with protein binding sites, modulating their activity and leading to therapeutic outcomes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of (S)-benzyl 2-(3-ethoxy-3-oxopropanoyl)pyrrolidine-1-carboxylate can be compared with analogous compounds from the literature, focusing on ring systems, substituents, and reactivity.

Ring Size and Conformational Flexibility

- Pyrrolidine vs. Piperidine Derivatives: The 5-membered pyrrolidine ring in the target compound exhibits greater puckering and reduced basicity compared to 6-membered piperidine analogs, such as ethyl 3-(3-ethoxy-3-oxopropyl)-4-(methoxyimino)piperidine-1-carboxylate (, Compound 7). Piperidine derivatives often adopt chair or boat conformations, while pyrrolidine rings favor envelope or twist conformations, as described by Cremer-Pople puckering parameters . These differences impact steric accessibility and reaction pathways.

- Bicyclic Systems: Ethyl 2-oxodecahydro-1,6-naphthyridine-6-carboxylate (, Compounds 1-1 and 1-2) features a fused bicyclic structure, which imposes rigidity and restricts conformational mobility compared to monocyclic pyrrolidine or piperidine systems. This rigidity can enhance stereoselectivity in catalytic reactions but may reduce solubility .

Substituent Effects

- Benzyl vs. The allyl substituent in the latter compound introduces additional reactivity for cross-coupling reactions .

- Ethoxy-Oxo vs. Methoxyimino Groups: The 3-ethoxy-3-oxopropanoyl group in the target compound is electrophilic, facilitating nucleophilic attacks. In contrast, the methoxyimino group in ethyl 3-(3-ethoxy-3-oxopropyl)-4-(methoxyimino)piperidine-1-carboxylate (, Compound 7) introduces resonance stabilization, altering reactivity toward reducing agents like Raney nickel .

Spectroscopic Data

13C NMR Shifts :

The ethoxy carbonyl group in the target compound is expected near δ 172–173 ppm, aligning with shifts observed in ethyl 2-oxodecahydro-1,6-naphthyridine-6-carboxylate (δ 172.2 ppm, ) and tert-butyl analogs (δ ~173 ppm, ). Piperidine derivatives () show similar carbonyl shifts (δ 173.0–173.2 ppm), confirming minimal electronic variation across ring systems .1H NMR Patterns :

Pyrrolidine protons in the target compound would resonate between δ 1.8–3.5 ppm, comparable to tert-butyl analogs (δ 1.20–3.57 ppm, ). Bicyclic systems () exhibit distinct downfield shifts (e.g., δ 6.20 ppm for NH protons) due to ring strain and hydrogen bonding .

Research Implications

The target compound’s chiral pyrrolidine scaffold and versatile substituents make it a promising candidate for asymmetric catalysis or bioactive molecule synthesis. Comparative studies highlight that ring size and protecting groups critically influence reactivity and physical properties, guiding the design of analogs with tailored stability and functionality.

Biological Activity

(S)-Benzyl 2-(3-ethoxy-3-oxopropanoyl)pyrrolidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and a comparative analysis with similar compounds.

- Molecular Formula: C17H21NO5

- Molecular Weight: 319.35234 g/mol

- CAS Number: 1357258-78-6

The compound features a pyrrolidine ring, a benzyl group, and an ethoxy group, contributing to its unique reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Research indicates that this compound may function as an enzyme inhibitor, modulating biochemical pathways critical for various physiological processes.

Potential Mechanisms Include:

- Enzyme Inhibition: The compound may inhibit enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.

- Receptor Binding: It could bind to specific receptors, influencing signaling pathways related to cellular responses.

Antimicrobial Activity

Research has shown that derivatives of this compound exhibit antimicrobial properties against various bacterial strains. A study demonstrated that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent.

Anticancer Properties

In vitro studies have indicated that this compound may possess anticancer activity. It has been shown to induce apoptosis in cancer cell lines, potentially through the modulation of apoptotic pathways. For instance, a case study reported that treatment with the compound resulted in increased caspase activity in breast cancer cells, indicating its role in promoting programmed cell death.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Ethoxy group, pyrrolidine ring | Antimicrobial, anticancer |

| Benzyl 3-(3-(tert-butoxy)-3-oxopropanoyl)pyrrolidine-1-carboxylate | Tert-butoxy instead of ethoxy | Enzyme inhibition studies |

| Ethyl 3-(3-ethoxy-3-oxopropanoyl)pyrrolidine-1-carboxylate | Ethyl group instead of benzyl | Reduced activity compared to benzyl derivative |

The comparison highlights the unique biological profile of this compound, particularly its promising antimicrobial and anticancer activities which are not as pronounced in other derivatives.

Q & A

Q. What are the recommended synthetic routes for (S)-benzyl 2-(3-ethoxy-3-oxopropanoyl)pyrrolidine-1-carboxylate?

Methodological Answer: The compound is synthesized via acylation of the pyrrolidine ring. A common approach involves reacting a pyrrolidine-1-carboxylate precursor (e.g., benzyl-protected pyrrolidine) with diketene or its derivatives under basic conditions. For example:

- Step 1: Dissolve the precursor (e.g., benzyl pyrrolidine-1-carboxylate) in acetone at 0°C.

- Step 2: Add diketene and triethylamine, stir at room temperature for 17 hours.

- Step 3: Quench with water, isolate via column chromatography (e.g., DCM/ethyl acetate gradients) .

Key Reaction Conditions Table:

| Reagent/Condition | Role | Example from Literature |

|---|---|---|

| Triethylamine | Base catalyst | 0.6 mL in acetone |

| Diketene | Acylating agent | 0.9 mL |

| Column Chromatography | Purification | DCM/ethyl acetate (10:1) |

Q. How is the compound characterized using NMR spectroscopy?

Methodological Answer: 1H and 13C NMR are critical for confirming structure. Key spectral features include:

- Pyrrolidine protons: δ 1.8–2.5 ppm (multiplet for CH2 groups).

- Ethoxy group: δ 1.2–1.4 ppm (triplet for CH3), δ 4.1–4.3 ppm (quartet for OCH2).

- Benzyl aromatic protons: δ 7.2–7.4 ppm.

For tert-butyl analogs, the tert-butyl group appears as a singlet at δ 1.4–1.5 ppm . Always compare with published spectra of structurally related compounds (e.g., tert-butyl 2-allyl-2-(3-ethoxy-3-oxopropanoyl)pyrrolidine-1-carboxylate) .

Q. What safety precautions are necessary when handling this compound?

Methodological Answer:

- Ventilation: Use a fume hood to avoid inhalation of volatile reagents (e.g., triethylamine) .

- Protective Equipment: Wear nitrile gloves, goggles, and lab coats.

- Storage: Store at 2–8°C in airtight containers; avoid prolonged storage due to potential hydrolysis of the ester group .

Advanced Research Questions

Q. How can crystallographic data resolve conformational ambiguities in the pyrrolidine ring?

Methodological Answer:

- Software Tools: Use SHELX for structure refinement and Mercury CSD for visualizing puckering parameters .

- Puckering Analysis: Apply Cremer-Pople coordinates to quantify ring non-planarity. For example, calculate puckering amplitude (q) and phase angle (φ) from atomic coordinates .

- Case Study: A related compound, benzyl 2-(phenylethynyl)pyrrolidine-1-carboxylate, showed a puckering amplitude of 0.45 Å, confirming a non-planar conformation .

Q. How to address contradictions in spectroscopic data during structure elucidation?

Methodological Answer:

- Cross-Validation: Compare experimental IR, HRMS, and NMR with computational predictions (e.g., DFT for IR peaks).

- Example: A discrepancy in carbonyl stretching frequencies (IR) might arise from hydrogen bonding. Re-measure in different solvents (e.g., DMSO vs. CDCl3) to assess solvent effects .

- Database Tools: Use the Cambridge Structural Database (CSD) via Mercury to validate bond lengths/angles .

Q. What strategies optimize enantiomeric purity in synthetic routes?

Methodological Answer:

- Chiral Auxiliaries: Use (S)-proline-derived intermediates to enforce stereochemistry.

- Chromatographic Resolution: Employ chiral stationary phases (e.g., cellulose-based columns) for HPLC purification.

- Case Study: A 97% yield and >99% ee were achieved for benzyl 2-(phenylethynyl)pyrrolidine-1-carboxylate using chiral induction and column chromatography .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.